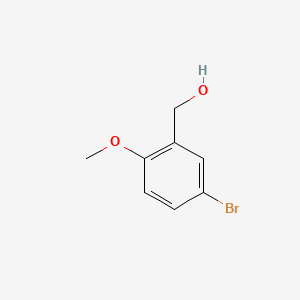

5-Bromo-2-methoxybenzyl alcohol

描述

Significance of Aryl Bromides and Benzyl (B1604629) Alcohols in Chemical Synthesis

Aryl halides, including aryl bromides, are a cornerstone of modern organic synthesis. wikipedia.org They serve as crucial precursors for the formation of carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. noaa.gov Aryl bromides can react with metals like magnesium to form Grignard reagents, which act as sources of aryl anions. noaa.gov These organometallic intermediates are highly valuable in synthetic chemistry. wikipedia.org Furthermore, the development of direct C-H bond arylation using aryl halides, including the more affordable aryl bromides and chlorides, represents a significant advancement in synthetic efficiency. nih.gov The process of introducing bromine atoms into an aromatic ring, known as bromination, is a fundamental reaction, often utilizing bromine in the presence of a Lewis acid catalyst. youtube.com

Benzyl alcohols are another class of indispensable organic compounds. wikipedia.org They function as versatile intermediates, solvents, and protecting groups in synthetic organic chemistry. wikipedia.orgvedantu.com The hydroxyl group of benzyl alcohol can be readily oxidized to form benzaldehyde (B42025) or benzoic acid, or it can undergo esterification and etherification reactions. 888chem.compatsnap.com Benzyl esters are particularly useful as protecting groups because they can be easily removed under mild conditions through hydrogenolysis. wikipedia.org The dual hydrophilic (from the hydroxyl group) and lipophilic (from the aromatic ring) nature of benzyl alcohol makes it a useful solvent and intermediate in various chemical syntheses. patsnap.com

Overview of Research Trajectories for 5-Bromo-2-methoxybenzyl alcohol

Research involving this compound primarily focuses on its utility as a synthetic intermediate for constructing more complex molecular architectures. Its trifunctional nature allows for a range of chemical transformations. For instance, it has been utilized in the synthesis of 5-bromo-2-methoxyphenylacetic acid. sigmaaldrich.com The compound and its derivatives are also valuable in medicinal chemistry for drug discovery and development, where its structure allows for further modifications to create novel chemical entities with potential biological activity. myskinrecipes.com An example of its relevance is in the synthesis of intermediates for compounds like the antihypertensive drug aliskiren, where a related compound, 5-bromo-2-methoxyphenol (B1267044), is a key intermediate. google.com The development of improved synthetic processes for related structures, such as 5-bromo-2-methoxyresorcinol, further highlights the importance of this substitution pattern in accessing complex target molecules. googleapis.com

Interactive Data Tables

Below are tables summarizing the key properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 80866-82-6 | sigmaaldrich.comlabproinc.com |

| Molecular Formula | C₈H₉BrO₂ | sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 217.06 g/mol | sigmaaldrich.comcymitquimica.com |

| Appearance | White to light yellow powder or crystal | labproinc.comcymitquimica.com |

| Melting Point | 68-71 °C | sigmaaldrich.com |

| Purity | ≥97% | sigmaaldrich.com |

| InChI Key | HAOOGRLZVQWDBY-UHFFFAOYSA-N | sigmaaldrich.comchemicalbook.com |

Table 2: Synonyms for this compound

| Synonym |

| 4-Bromo-2-(hydroxymethyl)anisole |

| (5-Bromo-2-Methoxyphenyl)methanol |

| 2-Methoxy-5-bromobenzyl alcohol |

| 3-Bromo-6-methoxybenzyl alcohol |

| 5-Bromo-2-methoxybenzenemethanol |

| 5-Bromo-o-anisyl alcohol |

| Benzenemethanol, 5-bromo-2-methoxy- |

| Benzyl alcohol, 5-bromo-2-methoxy- |

| Source: cymitquimica.com |

Structure

3D Structure

属性

IUPAC Name |

(5-bromo-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOOGRLZVQWDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901001595 | |

| Record name | (5-Bromo-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80866-82-6 | |

| Record name | 5-Bromo-2-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Bromo-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Methoxybenzyl Alcohol and Its Derivatives

Established Synthetic Routes to 5-Bromo-2-methoxybenzyl alcohol

The traditional synthesis of this compound relies on well-established organic reactions, primarily the reduction of corresponding carboxylic acid derivatives and the direct halogenation of precursor benzyl (B1604629) alcohols.

Reductions of Corresponding Carboxylic Acid Derivatives

A primary and widely utilized method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 5-Bromo-2-methoxybenzoic acid, or its more reactive derivatives like esters or acyl chlorides. Powerful reducing agents are typically employed for this transformation.

Lithium Aluminum Hydride (LiAlH4): This is a potent and common reducing agent capable of reducing carboxylic acids and esters to primary alcohols. khanacademy.orgkhanacademy.org The reaction involving 5-Bromo-2-methoxybenzoic acid is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF). For instance, a similar substrate, 2-Bromo-4-methyl benzoic acid, is reduced to (2-bromo-4-methylphenyl)methanol (B1527726) by adding the acid to a suspension of LiAlH4 in THF at 0°C, followed by stirring at room temperature. rsc.org The general mechanism involves the formation of a lithium carboxylate salt, which is then further reduced to the alcohol. A subsequent aqueous workup is necessary to neutralize the reaction mixture and isolate the product. While highly effective, LiAlH4 is pyrophoric and reacts violently with water, requiring careful handling under inert atmospheric conditions. orgsyn.orgresearchgate.net

Sodium Borohydride (B1222165) (NaBH4): While sodium borohydride is generally not strong enough to reduce carboxylic acids directly, it is effective for the reduction of aldehydes and ketones. jconsortium.comkhanacademy.org Therefore, a two-step process can be employed where 5-Bromo-2-methoxybenzoic acid is first converted to a more reactive derivative, such as an acyl chloride or an ester. The resulting derivative can then be reduced to this compound using NaBH4. google.com Alternatively, 5-bromo-2-methoxybenzaldehyde (B189313) can be directly reduced to the target alcohol using NaBH4 in a protic solvent like ethanol (B145695) or methanol. jconsortium.comugm.ac.id This method is generally safer and involves simpler work-up procedures compared to LiAlH4 reductions.

A comparison of these reduction methods is presented in the table below.

| Reducing Agent | Precursor | Typical Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH4) | Carboxylic Acid (5-Bromo-2-methoxybenzoic acid) | Anhydrous THF, 0°C to room temp. | High reactivity, good yields | Pyrophoric, requires inert atmosphere, violent reaction with water |

| Sodium Borohydride (NaBH4) | Aldehyde (5-bromo-2-methoxybenzaldehyde) or Ester | Ethanol or Methanol, room temp. | Safer, easier to handle, mild conditions | Requires conversion of carboxylic acid to aldehyde/ester first |

Halogenation Strategies for Benzyl Alcohol Precursors

An alternative synthetic route involves the direct halogenation of a benzyl alcohol precursor, namely 2-methoxybenzyl alcohol. This approach introduces the bromine atom onto the aromatic ring in a targeted manner.

The direct bromination of 2-methoxybenzyl alcohol can be achieved using various brominating agents. The methoxy (B1213986) group is an ortho-, para-directing activator, meaning the incoming bromine atom will be directed to the positions ortho and para to it. Since the para position is desired for the synthesis of this compound, reaction conditions must be controlled to favor this isomer. A method for the synthesis of the related 5-bromo-2-methoxyphenol (B1267044) involves the bromination of o-methoxyphenol using bromine in the presence of iron powder as a catalyst. google.com Similar strategies can be applied to 2-methoxybenzyl alcohol. Reagents like N-Bromosuccinimide (NBS) in the presence of a catalyst can also be used for selective bromination.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. uniroma1.it This includes the use of safer solvents, reducing waste, and improving energy efficiency.

For the reduction step, a greener approach involves the solvent-free reduction of the corresponding aldehyde using sodium borohydride. ugm.ac.id This method eliminates the need for volatile organic solvents, thereby reducing waste and environmental impact. Another green technique is the use of ultrasound irradiation in conjunction with sodium borohydride reduction, which can accelerate the reaction, leading to shorter reaction times and potentially higher yields with less energy consumption. ugm.ac.id

Catalytic Methods in the Synthesis of this compound Analogs

Catalytic methods are instrumental in the synthesis of analogs of this compound, allowing for the efficient formation of new carbon-carbon and carbon-heteroatom bonds. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed using the bromo-substituted aromatic ring of this compound as a handle to introduce a wide variety of substituents. youtube.com

Furthermore, catalytic oxidation of the alcohol functional group in this compound can yield the corresponding aldehyde, 5-bromo-2-methoxybenzaldehyde. Green oxidation methods using catalysts like cobalt composites immobilized on polysulfone fibrous networks under microwave irradiation have been developed for the oxidation of various alcohols. frontiersin.org This aldehyde is a valuable intermediate for synthesizing other derivatives.

Purification and Isolation Techniques for this compound

After synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and residual solvents. Common laboratory techniques for purification include:

Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. rsc.org The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with silica gel. A solvent system (eluent) of appropriate polarity is then passed through the column to separate the desired product from impurities.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. chemicalbook.comgoogle.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical for successful recrystallization.

Extraction: Liquid-liquid extraction is often used during the work-up of the reaction to separate the product from the reaction mixture based on its solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution.

The purity of the final product is often assessed using techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy.

| Purification Technique | Principle | Application |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of product from byproducts with different polarities |

| Recrystallization | Difference in solubility at different temperatures | Purification of solid products |

| Extraction | Differential solubility in immiscible liquids | Initial separation of product from the reaction mixture |

Reactivity and Transformational Chemistry of 5 Bromo 2 Methoxybenzyl Alcohol

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the benzene (B151609) ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are fundamental transformations that leverage the reactivity of aryl halides like 5-bromo-2-methoxybenzyl alcohol. These reactions proceed via a catalytic cycle typically involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.org It is widely used for the synthesis of biaryl compounds. The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. acs.orgresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. nih.govbeilstein-journals.org This method is a powerful tool for creating complex olefinic structures. The reaction conditions often involve a palladium catalyst, a base, and a suitable solvent like DMF. scielo.br

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.org Copper-free versions of this reaction have also been developed. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing it to proceed under milder conditions with a wide range of substrates. acs.org

Table 1: Overview of Typical Cross-Coupling Reactions This table presents generalized conditions applicable to aryl bromides.

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(OAc)₂, PdCl₂(PPh₃)₂ | K₂CO₃, Cs₂CO₃, NaOH | Dioxane, Toluene, Ethanol (B145695)/Water |

| Heck | Alkene | Pd(OAc)₂, PdCl₂(P(o-tol)₃)₂ | K₂CO₃, Et₃N | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | THF, DMF |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |

Beyond C-N bond formation via the Buchwald-Hartwig reaction, the bromine moiety can be substituted by other heteroatom nucleophiles, such as those containing oxygen or sulfur. Palladium-catalyzed conditions similar to those used for amination can facilitate the formation of aryl ethers (C-O coupling) and aryl thioethers (C-S coupling) from alcohols and thiols, respectively. These methods serve as milder alternatives to harsher, classical reactions like the Ullmann condensation.

Table 2: Substitution Reactions with Heteroatom Nucleophiles This table presents generalized conditions applicable to aryl bromides.

| Bond Formed | Nucleophile | Typical Catalyst/Ligand | Typical Base | Product Class |

|---|---|---|---|---|

| C-N | Primary/Secondary Amine | Pd₂(dba)₃ / Buchwald Ligands | NaOtBu, Cs₂CO₃ | Aryl Amine |

| C-O | Alcohol/Phenol | Pd Catalyst / Ligand | K₃PO₄, Cs₂CO₃ | Aryl Ether |

| C-S | Thiol/Thiophenol | Pd Catalyst / Ligand | K₃PO₄, NaOtBu | Aryl Thioether |

Reactions at the Benzyl (B1604629) Alcohol Functionality

The primary alcohol group of this compound is a versatile handle for various functional group interconversions.

The benzylic alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions.

Partial Oxidation to Aldehyde: To obtain the aldehyde, 5-bromo-2-methoxybenzaldehyde (B189313), a mild oxidizing agent is required, and the product is often removed from the reaction mixture as it forms to prevent over-oxidation. chemguide.co.uk Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used. More environmentally benign methods utilizing catalysts like TEMPO with a co-oxidant have also been developed. organic-chemistry.org

Full Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, in the presence of heat and an excess of the oxidant, will convert the primary alcohol directly to the corresponding carboxylic acid, 5-bromo-2-methoxybenzoic acid. chemguide.co.uk

Table 3: Oxidation of the Benzyl Alcohol Functionality

| Product | Reagent(s) | Conditions |

|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ |

| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂ |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic solution, heat |

| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄) | Acetone |

The hydroxyl group can act as a nucleophile or be derivatized to form ethers and esters.

Etherification: The most common method for forming an ether from an alcohol is the Williamson ether synthesis. wikipedia.orgbyjus.com This Sₙ2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from a primary alkyl halide. jk-sci.commasterorganicchemistry.com

Esterification: Esters can be readily formed by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base such as pyridine. vedantu.comacs.orgnih.gov

Table 4: Etherification and Esterification Reactions

| Reaction | Reagent(s) | Product Class |

|---|

When this compound is used to protect another alcohol, it forms a 2-methoxy-5-bromobenzyl (OMB) ether. The cleavage of this protecting group is a crucial step in multi-step synthesis. The presence of the ortho-methoxy group influences the deprotection strategy compared to a simple benzyl ether.

Hydrogenolysis: The most common method for cleaving benzyl ethers is catalytic hydrogenolysis. organicreactions.orgambeed.comacs.org This typically involves reacting the ether with hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. acsgcipr.org The reaction is generally clean and efficient, yielding the deprotected alcohol and 4-bromo-2-methylanisole.

Oxidative Cleavage: The electron-donating methoxy (B1213986) group makes the benzyl ring susceptible to oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are particularly effective for cleaving ortho- and para-methoxybenzyl ethers under mild, neutral conditions. colab.wssemanticscholar.org This method offers excellent chemoselectivity, as other protecting groups like simple benzyl ethers or silyl ethers are often stable under these conditions. researchgate.netnih.gov

Table 5: Deprotection Strategies for 2-Methoxy-5-bromobenzyl Ethers

| Method | Reagent(s) | Key Features |

|---|---|---|

| Hydrogenolysis | H₂, Pd/C | General method for benzyl ethers; sensitive to other reducible groups (alkenes, alkynes). acsgcipr.org |

| Oxidative Cleavage | DDQ | Highly selective for electron-rich benzyl ethers; mild conditions. semanticscholar.orgresearchgate.net |

| Acidic Cleavage | Strong Acid (e.g., HBr, TFA) | Harsh conditions; limited to acid-stable substrates. |

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) reactions introduce a new substituent onto the aromatic ring by replacing a hydrogen atom. The position of substitution is directed by the existing substituents. In this compound, the potent activating and ortho,para-directing effect of the methoxy group is the dominant influence. The bromo and hydroxymethyl groups, being weaker directors, play a secondary role in determining the position of the incoming electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. For this compound, the strong directing effect of the methoxy group would favor substitution at the positions ortho and para to it. Given that the para position is occupied by the bromo group, nitration is expected to occur primarily at the C3 and C6 positions. The steric hindrance from the adjacent hydroxymethyl group might slightly disfavor substitution at the C3 position, potentially leading to a mixture of products.

Halogenation: Further halogenation, for instance with bromine (Br2) in the presence of a Lewis acid catalyst like FeBr3, would also be directed by the methoxy group. The incoming bromine atom would be directed to the available ortho and para positions. As with nitration, this would lead to substitution at the C3 and C6 positions.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst (e.g., AlCl3). The methoxy group strongly directs acylation to the para position. However, since this position is blocked by the bromine atom, the reaction would likely yield the ortho-acylated product at the C6 position. Friedel-Crafts reactions on anisole derivatives are well-documented to favor para-substitution, but ortho-substitution can occur when the para-position is blocked.

Interactive Data Table: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Bromo-2-methoxy-3-nitrobenzyl alcohol and 5-Bromo-2-methoxy-6-nitrobenzyl alcohol |

| Bromination | Br₂, FeBr₃ | 5,6-Dibromo-2-methoxybenzyl alcohol and 3,5-Dibromo-2-methoxybenzyl alcohol |

| Acylation | CH₃COCl, AlCl₃ | 1-(3-(hydroxymethyl)-4-methoxy-5-bromophenyl)ethan-1-one |

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

In this compound, the methoxy group serves as an effective DMG. The oxygen atom of the methoxy group can coordinate to the lithium atom of the organolithium reagent (e.g., n-butyllithium), directing the deprotonation to the adjacent C3 position. The benzylic alcohol can also act as a directing group, though it is generally considered weaker than the methoxy group. The bromo substituent at the C5 position is unlikely to direct metalation due to its weaker coordinating ability compared to the methoxy group.

The general strategy involves the following steps:

Deprotonation: Treatment of this compound with a strong base like n-butyllithium or sec-butyllithium in an ethereal solvent (e.g., THF, diethyl ether) at low temperatures (typically -78 °C) leads to the formation of the C3-lithiated species. The presence of a chelating agent like TMEDA (tetramethylethylenediamine) can enhance the rate and efficiency of the lithiation.

Electrophilic Quench: The resulting aryllithium intermediate is then reacted with an electrophile to introduce a new substituent at the C3 position.

This strategy allows for the precise introduction of a variety of functional groups at a position that may not be accessible through classical electrophilic aromatic substitution.

Interactive Data Table: Examples of Directed Ortho-Metalation of this compound Analogs

| Directing Group | Base/Solvent | Electrophile (E+) | Product (after quench) |

| Methoxy | n-BuLi / THF | (CH₃)₃SiCl | 3-Trimethylsilyl-5-bromo-2-methoxybenzyl alcohol |

| Methoxy | sec-BuLi, TMEDA / Et₂O | DMF | 3-Formyl-5-bromo-2-methoxybenzyl alcohol |

| Methoxy | n-BuLi / THF | I₂ | 3-Iodo-5-bromo-2-methoxybenzyl alcohol |

Rearrangement Reactions and Fragmentations

The chemical behavior of this compound also includes the potential for rearrangement and fragmentation reactions, particularly under specific conditions such as mass spectrometry or in the presence of strong acids.

Mass Spectrometric Fragmentation: In a mass spectrometer, this compound will undergo fragmentation upon electron ionization. Common fragmentation pathways for benzyl alcohols include:

Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the hydroxymethyl group can lead to the formation of a stable tropylium ion or a substituted tropylium ion. The presence of the bromo and methoxy substituents would influence the mass-to-charge ratio of this fragment.

Loss of Water: Dehydration is another common fragmentation pathway for alcohols, leading to the formation of a radical cation with a mass 18 units less than the molecular ion.

Loss of a Methoxy Radical: Cleavage of the methoxy group can also occur, leading to a fragment ion corresponding to the loss of a ·OCH3 radical.

Loss of a Bromo Radical: The carbon-bromine bond can also cleave, resulting in the loss of a bromine radical.

The relative abundance of these fragment ions provides valuable information for the structural elucidation of the molecule.

Acid-Catalyzed Rearrangements: In the presence of strong acids, benzyl alcohols can undergo rearrangement reactions. For this compound, protonation of the hydroxyl group followed by the loss of water would generate a primary benzylic carbocation. While primary carbocations are generally unstable, the presence of the electron-donating methoxy group at the ortho position can provide some stabilization through resonance. However, rearrangements to form more stable secondary or tertiary carbocations are not possible in this specific structure without skeletal rearrangement of the aromatic ring, which would require harsh conditions. More likely is the trapping of the carbocation by a nucleophile present in the reaction mixture.

It is also conceivable that under certain conditions, intramolecular reactions could occur. For instance, the hydroxymethyl group could potentially interact with other substituents on the ring, although such rearrangements are not commonly reported for this type of compound under typical laboratory conditions.

Interactive Data Table: Common Mass Spectral Fragments of Substituted Benzyl Alcohols

| Fragmentation Pathway | Neutral Loss | Expected Fragment Ion for this compound |

| Loss of Water | H₂O | C₈H₇BrO⁺ |

| Alpha-Cleavage | ·CH₂OH | C₇H₆BrO⁺ |

| Loss of Methoxy Radical | ·OCH₃ | C₇H₆Br(OH)⁺ |

| Loss of Bromo Radical | ·Br | C₈H₉O₂⁺ |

Strategic Applications of 5 Bromo 2 Methoxybenzyl Alcohol in Advanced Organic Synthesis

5-Bromo-2-methoxybenzyl alcohol as a Versatile Building Block

The strategic arrangement of functional groups in this compound makes it a valuable starting material for the synthesis of more complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, the methoxy (B1213986) group influences the electronic properties of the aromatic ring, and the alcohol functionality can be readily oxidized or otherwise modified.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest due to their applications in materials science and electronics. The synthesis of PAHs often involves the strategic coupling of smaller aromatic units. This compound can serve as a precursor to larger PAHs through several synthetic strategies.

One potential approach involves the conversion of the benzyl (B1604629) alcohol to a more reactive species, such as a benzyl bromide, followed by coupling reactions. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds. wikipedia.orglibretexts.orgharvard.edu In a hypothetical reaction, the bromo-substituted ring of this compound could be coupled with an arylboronic acid to construct a biaryl system, a common core in many PAHs.

Another strategy could involve an intramolecular cyclization approach. After modification of the benzyl alcohol and coupling to another aromatic system, an intramolecular Friedel-Crafts type reaction or a Scholl reaction could be envisioned to form the fused polycyclic system. chemistryviews.org The methoxy group on the ring can influence the regioselectivity of such cyclizations.

Table 1: Potential Cross-Coupling Reactions for PAH Synthesis

| Cross-Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Potential Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | This compound (as aryl halide) | Arylboronic acid | Palladium complex | Biaryl derivative |

| Heck | This compound (as aryl halide) | Alkene | Palladium complex | Arylated alkene |

Heterocyclic compounds are integral to medicinal chemistry and materials science. This compound can be a valuable precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen.

A key strategy involves the oxidation of the benzyl alcohol to the corresponding aldehyde, 5-bromo-2-methoxybenzaldehyde (B189313). This aldehyde can then participate in classic heterocyclic ring-forming reactions. For example, in the Pomeranz-Fritsch reaction , this aldehyde can be condensed with a 2,2-dialkoxyethylamine to synthesize substituted isoquinolines. wikipedia.orgthermofisher.comchemistry-reaction.comresearchgate.netrsc.org Similarly, the Pictet-Spengler reaction allows for the condensation of a β-arylethylamine with an aldehyde to form tetrahydroisoquinolines. wikipedia.orgnih.govmdpi.comd-nb.infonih.gov The resulting heterocyclic frameworks can be further functionalized at the bromine position.

The bromo-substituent also opens the door to palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination , to introduce nitrogen-containing substituents that can then be incorporated into a heterocyclic ring. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.orgyoutube.com

Table 2: Heterocycle Synthesis from 5-Bromo-2-methoxybenzaldehyde

| Reaction Name | Key Reactants | Resulting Heterocycle |

|---|---|---|

| Pomeranz-Fritsch | 5-Bromo-2-methoxybenzaldehyde, 2,2-dialkoxyethylamine | Isoquinoline derivative |

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Benzyl alcohols, after in-situ oxidation to the corresponding aldehydes, can participate in various MCRs.

For instance, this compound could be utilized in a one-pot reaction to generate heterocyclic structures. An example is the synthesis of benzoxazoles through a multicomponent coupling of a catechol, ammonium acetate, and a benzyl alcohol, catalyzed by an iron(III) salt. acs.orgacs.org In this scenario, the in-situ generated 5-bromo-2-methoxybenzaldehyde would react to form a substituted benzoxazole. Another potential application is in the synthesis of tetrazole derivatives, where a benzyl alcohol can be oxidized in the presence of malononitrile and sodium azide to yield 5-substituted 1H-tetrazoles. nih.gov

Utilizing this compound in Asymmetric Synthesis

Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically enriched form, is of paramount importance in the pharmaceutical industry. While direct applications of this compound in asymmetric synthesis are not widely reported, its structural features suggest potential utility in this area.

Chiral benzyl alcohol derivatives are valuable synthons. nih.gov One approach could involve the asymmetric reduction of the corresponding ketone, 5-bromo-2-methoxyacetophenone, to produce chiral 1-(5-bromo-2-methoxyphenyl)ethanol. More relevant to the parent compound, enzymatic resolution of racemic this compound could provide access to the individual enantiomers.

Furthermore, the prochiral center of the benzyl alcohol could be a target for asymmetric transformations. For example, it could potentially be used as a substrate in asymmetric esterification or etherification reactions, guided by a chiral catalyst, to generate enantioenriched products. The principles of asymmetric synthesis of tertiary benzylic alcohols could also be adapted, where an organometallic reagent adds to a ketone precursor in the presence of a chiral ligand. nih.gov

Application in the Synthesis of Specialty Chemicals

The functional groups present in this compound make it a suitable starting material for the synthesis of various specialty chemicals.

Azo dyes are a significant class of synthetic colorants characterized by the presence of an azo (-N=N-) group. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. chemrevlett.comunb.canih.govmdpi.comscialert.net

This compound can be envisioned as a precursor to the amine component required for azo dye synthesis. A plausible synthetic route would involve the nitration of the aromatic ring, followed by reduction of the nitro group to a primary amine. Alternatively, the bromine atom could be displaced by an amino group through a Buchwald-Hartwig amination reaction. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.orgyoutube.com The resulting 5-amino-2-methoxybenzyl alcohol or a related derivative could then be diazotized and coupled with a suitable aromatic partner, such as a phenol or an aniline, to produce a novel azo dye. The methoxy and hydroxymethyl substituents would be expected to influence the color and solubility properties of the resulting dye.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 5-bromo-2-methoxybenzaldehyde |

| 2,2-dialkoxyethylamine |

| β-arylethylamine |

| Isoquinoline |

| Tetrahydroisoquinoline |

| Catechol |

| Ammonium acetate |

| Benzoxazole |

| Malononitrile |

| Sodium azide |

| 1H-tetrazole |

| 5-bromo-2-methoxyacetophenone |

| 1-(5-bromo-2-methoxyphenyl)ethanol |

| Arylboronic acid |

| Benzyl bromide |

| Phenol |

Agrochemical Intermediates

This compound serves as a versatile building block in the synthesis of complex organic molecules, including those with potential applications in the agrochemical sector. While not always directly incorporated into the final product, its structural motifs are found in molecules designed for crop protection. The utility of this compound lies in its distinct functional groups: the benzyl alcohol moiety, which can be readily oxidized to an aldehyde or converted into other functionalities, and the substituted aromatic ring.

The presence of both a bromine atom and a methoxy group on the phenyl ring provides a strategic advantage for synthetic chemists. The bromine atom acts as a handle for various cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful methods for constructing carbon-carbon bonds. This allows for the introduction of diverse molecular fragments, a key strategy in the discovery of new active ingredients for pesticides. For instance, research into novel antifungal agents against significant plant pathogens like Fusarium oxysporum has utilized structurally similar brominated aromatic aldehydes (e.g., 5-bromo-2-thiophenecarbaldehyde) in Suzuki coupling reactions to build complex molecular scaffolds. nih.gov

Furthermore, substituted methoxybenzyl alcohol frameworks are relevant in the context of insecticides. For example, metabolites of the pyrethroid insecticide Deltamethrin include 5-hydroxy-3-phenoxybenzyl alcohol and its corresponding 5-methoxy derivative. iaea.org This highlights the importance of the methoxybenzyl alcohol core in molecules interacting with biological systems relevant to pest control. The specific substitution pattern of this compound offers a unique electronic and steric profile that can be exploited in the rational design of new agrochemical candidates.

Polymer and Coating Monomers

In the field of polymer science, substituted benzyl alcohols, including this compound, are valuable as specialty monomers and reactive modifiers, particularly in the formulation of high-performance coatings and polymers. Their primary application is not typically as a bulk monomer for chain-growth polymerization but rather as a functional additive that influences curing processes and final material properties.

One significant application is in epoxy resin systems. A patent on the use of substituted benzyl alcohols in reactive epoxy systems specifies that benzyl alcohols with alkoxy groups on the aromatic ring can be used as effective modifiers. google.com In this context, this compound can function as a reactive diluent, reducing the viscosity of the epoxy resin formulation to improve its workability and application. yolatech.comatamanchemicals.com Beyond simply lowering viscosity, these alcohols actively participate in the curing reaction. They can accelerate the curing process of epoxy resins with amine hardeners, leading to faster development of the polymer network. yolatech.com

Table 1: Advantages of Using Benzyl Alcohol Derivatives in Epoxy Formulations

| Feature | Benefit |

|---|---|

| Reactive Diluent | Reduces viscosity for improved handling and application without migrating after cure. yolatech.com |

| Curing Accelerator | Promotes the reaction between the epoxy resin and amine hardener, reducing cure time. yolatech.com |

| Improved Toughness | Can enhance the mechanical properties of the final cured material. yolatech.com |

| Enhanced Gloss | Good hydrophobic properties can reduce whitening and improve the surface finish of coatings. yolatech.com |

Furthermore, detailed research has shown that substituted benzyl alcohols are potent accelerators in the photoinitiated cationic polymerization of epoxide monomers. researchgate.net Studies using 4-methoxybenzyl alcohol demonstrated a marked increase in the polymerization rate. The proposed mechanism involves the generation of a Brønsted acid upon UV irradiation of an onium salt photoinitiator. The benzyl alcohol participates in the polymerization through an "activated monomer mechanism," which is more rapid than the standard pathway. The electronic nature of the substituent on the benzene (B151609) ring plays a crucial role; electron-donating groups like the methoxy group significantly enhance this accelerating effect. researchgate.net Therefore, this compound, with its electron-donating methoxy group, is expected to be a highly effective accelerator in such UV-curing systems, which are widely used for advanced coatings and adhesives.

Reagent in Azaquinone-Methide-Mediated Depolymerization Processes

This compound is a relevant structure for designing systems that undergo controlled, stimuli-responsive degradation through azaquinone-methide-mediated depolymerization. This process is central to the function of "self-immolative" polymers, which are designed to disassemble into their constituent monomers in response to a specific trigger. researchgate.netnih.gov These smart materials are of great interest for applications in drug delivery, diagnostics, and regenerative medicine. nih.govresearchgate.net

The core of this process is the 1,6-elimination reaction of a p-aminobenzyl alcohol derivative. In a typical self-immolative polymer, a monomer unit based on this structure is linked within a polymer chain (e.g., as a carbamate). The terminal monomer is capped with a trigger group. When an external stimulus (e.g., an enzyme or a chemical agent) removes the trigger, it exposes a free aniline. This initiates a cascade of spontaneous 1,6-elimination reactions. The free amine donates electrons, leading to the cleavage of the bond holding the next monomer in the chain and the transient formation of an azaquinone methide intermediate. researchgate.netnih.gov This process repeats, causing the polymer to depolymerize from head to tail.

The rate and efficiency of this depolymerization are critically dependent on the stability of the transient azaquinone methide intermediate. This stability is strongly influenced by the electronic properties of substituents on the aromatic ring. nih.gov Electron-donating groups (EDGs) on the ring stabilize the electron-deficient quinone methide structure, facilitating its formation and thus accelerating the depolymerization rate. Conversely, electron-withdrawing groups (EWGs) destabilize the intermediate, which can slow down or inhibit the process. nih.gov

The structure of this compound possesses both an electron-donating methoxy group and an electron-withdrawing bromo group. This dual substitution allows for fine-tuning of the electronic properties of the resulting azaquinone methide intermediate.

Methoxy Group (EDG): The methoxy group, being a strong electron-donating group, would significantly increase the rate of the elimination reaction. Studies have shown that methoxy-substituted systems can be highly reactive. nih.gov

This ability to tune the reaction kinetics is highly desirable for designing sophisticated stimuli-responsive systems where the degradation rate needs to be precisely controlled.

Table 2: Influence of Substituents on Azaquinone Methide-Mediated Elimination

| Substituent Type | Example | Effect on Azaquinone Methide Intermediate | Impact on Depolymerization Rate |

|---|---|---|---|

| Electron-Donating Group (EDG) | Methoxy (-OCH₃), Methyl (-CH₃) | Stabilization | Increase nih.gov |

| Electron-Withdrawing Group (EWG) | Ester (-COOR), Bromo (-Br) | Destabilization | Decrease researchgate.netnih.gov |

Role of 5 Bromo 2 Methoxybenzyl Alcohol in Medicinal Chemistry and Drug Discovery Platforms

Precursor for Pharmaceutical Intermediates

In the intricate process of drug development, pharmaceutical intermediates are crucial chemical compounds that serve as the foundational components for the synthesis of active pharmaceutical ingredients (APIs). 5-Bromo-2-methoxybenzyl alcohol has been identified as a key intermediate in the production of more complex molecules destined for pharmaceutical use.

One notable application is its use in the synthesis of 5-bromo-2-methoxyphenylacetic acid. sigmaaldrich.com This transformation highlights the utility of the alcohol functionality for further chemical elaboration. The conversion of the benzyl (B1604629) alcohol to a phenylacetic acid derivative introduces a carboxylic acid group, a common feature in many drug molecules that can participate in crucial interactions with biological targets or improve the pharmacokinetic properties of a compound.

The significance of halogenated and methoxylated phenyl rings is evident in the structure of numerous pharmaceuticals. For instance, the structurally related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, a class of drugs used to treat diabetes. This underscores the importance of the bromo-methoxy substitution pattern on the benzene (B151609) ring in the design of pharmaceutically relevant compounds. The classification of this compound as a "Bulk Drug Intermediate" by some chemical suppliers further attests to its role in the larger-scale synthesis of pharmaceutical agents.

Table 1: Examples of Pharmaceutical Intermediates and Related Structures

| Precursor/Intermediate | Synthesized Compound/Related Drug Class | Significance |

| This compound | 5-bromo-2-methoxyphenylacetic acid | Introduction of a carboxylic acid moiety for further functionalization. |

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | SGLT2 inhibitors | Demonstrates the utility of the bromo-methoxy phenyl motif in a major drug class. |

Design and Synthesis of Bioactive Small Molecules

The chemical reactivity of this compound makes it an attractive starting material for the synthesis of novel bioactive small molecules. The alcohol group can be readily oxidized to an aldehyde, which then serves as a versatile handle for a variety of chemical transformations, including the formation of imines and the participation in multicomponent reactions.

A pertinent example is the synthesis of N′-(5-Bromo-2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide. In this synthesis, the precursor 5-bromo-2-methoxybenzaldehyde (B189313), which can be directly obtained from this compound through oxidation, reacts with 3,4-(methylenedioxy)benzohydrazide to form a hydrazone. Hydrazone-containing compounds are a well-established class of bioactive molecules with a broad spectrum of pharmacological activities, including antibacterial and antitumor properties.

Furthermore, derivatives of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide have been synthesized and shown to possess analgesic, antifungal, and antibacterial activities. While the exact starting material is not specified as this compound, the core structure highlights the potential of the 2-bromo-5-methoxybenzyl motif in generating compounds with diverse biological effects. The presence of the bromine atom and the methoxy (B1213986) group can significantly influence the lipophilicity, electronic properties, and metabolic stability of the resulting molecules, thereby modulating their biological activity.

Table 2: Bioactive Molecules Derived from or Related to this compound

| Derivative Class | Synthetic Precursor (or related) | Observed Biological Activities |

| Hydrazones | 5-Bromo-2-methoxybenzaldehyde | Antibacterial, Antitumor |

| Thiazolylbenzohydrazides | 2-bromo-5-methoxybenzoic acid derivative | Analgesic, Antifungal, Antibacterial |

Scaffold for Target-Oriented Synthesis

In modern drug discovery, the concept of a molecular scaffold is central to the efficient exploration of chemical space. A scaffold represents a core chemical structure upon which a variety of substituents can be systematically introduced to create a library of compounds for screening against specific biological targets. This compound serves as a valuable scaffold due to its inherent functionality and substitution pattern.

The benzyl alcohol moiety provides a convenient attachment point for diversification. It can be converted into other functional groups such as an aldehyde, a carboxylic acid, or an ether, allowing for the introduction of a wide range of chemical fragments. The bromine atom on the aromatic ring is particularly useful for introducing further complexity through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse set of derivatives.

The methoxy group, while seemingly simple, plays a crucial role in modulating the physicochemical properties of the scaffold. It can influence the conformation of the molecule and participate in hydrogen bonding interactions with biological targets. The combination of the bromo and methoxy groups on the benzene ring creates a specific electronic and steric environment that can be exploited for achieving desired biological activity and selectivity. For instance, in the context of designing enzyme inhibitors, the strategic placement of these substituents can lead to enhanced binding affinity and improved pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies of this compound Derived Compounds

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. While comprehensive SAR studies specifically on a broad library of this compound derivatives are not extensively documented in publicly available literature, the analysis of related structures allows for informed predictions and design strategies.

The impact of the bromo and methoxy substituents on the benzyl ring is of particular interest. The bromine atom, being a halogen, is known to increase lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins. Its electron-withdrawing nature also influences the acidity of nearby protons and the reactivity of the aromatic ring. In SAR studies of other bioactive series, the introduction of a bromine atom has often led to a significant modulation of activity.

The methoxy group, an electron-donating group, can influence the electronic distribution within the molecule and act as a hydrogen bond acceptor. Its position at the 2-position, ortho to the benzyl alcohol, can also induce conformational constraints that may be favorable for binding to a specific target. Studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors have shown that substitutions on the benzyl ring, including methoxy groups, can significantly impact potency. acs.org Similarly, research on methoxy and bromo-substituted N-(5-methoxyphenyl) methoxybenzenesulphonamides revealed potent cytotoxic compounds, highlighting the importance of this substitution pattern in anticancer drug design. nih.gov

A review of SAR studies on YC-1, an indazole derivative, also provides valuable insights. The study discusses how substitutions on the benzyl ring, including halogens, affect biological activity. For instance, fluoro or cyano substitution at the ortho position of the benzyl ring in YC-1 derivatives led to better inhibitory activity. nih.gov This suggests that systematic variation of the substituents on the this compound scaffold is a promising strategy for optimizing biological activity.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Methoxybenzyl Alcohol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of 5-Bromo-2-methoxybenzyl alcohol, specific signals corresponding to each chemically distinct proton are observed. The aromatic region typically displays complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The benzylic and methoxy (B1213986) protons appear as distinct singlets, while the hydroxyl proton's chemical shift can be variable and its signal may be broad.

Based on the substitution pattern and analysis of similar structures, the expected chemical shifts (δ) are as follows: rsc.orgrsc.org

Aromatic Protons (Ar-H): Three protons are present on the aromatic ring. The proton at C6 (ortho to the CH₂OH group) is expected to be a doublet around δ 6.8-6.9 ppm. The proton at C4 (ortho to the bromine atom) would likely appear as a doublet of doublets around δ 7.3-7.4 ppm. The proton at C3 (ortho to both methoxy and bromine) would be a doublet at a similar downfield region. rsc.orgchegg.com

Benzylic Protons (-CH₂OH): The two protons of the benzylic alcohol group are chemically equivalent and are not coupled to other protons, thus appearing as a sharp singlet around δ 4.6 ppm. rsc.org

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and show up as a distinct singlet, typically around δ 3.8 ppm. rsc.org

Hydroxyl Proton (-OH): The hydroxyl proton signal is often a broad singlet and its chemical shift is dependent on concentration, temperature, and solvent. It can appear anywhere from δ 2.0 to 5.0 ppm. rsc.orgchemicalforums.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | Variable (e.g., ~2.1) | Broad Singlet |

| -OCH₃ | ~3.8 | Singlet |

| -CH₂OH | ~4.6 | Singlet |

| Ar-H (C6-H) | ~6.8 | Doublet |

| Ar-H (C4-H) | ~7.3 | Doublet of Doublets |

| Ar-H (C3-H) | ~7.4 | Doublet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms.

The chemical shifts are influenced by the electronic effects of the substituents (bromine, methoxy, and hydroxymethyl groups). wisc.edu

Aromatic Carbons (C-Br and C-OCH₃): The carbon atom bonded to the bromine (C5) is expected around δ 113-115 ppm, while the carbon bonded to the methoxy group (C2) is significantly deshielded, appearing around δ 155-157 ppm. rsc.orgresearchgate.net

Other Aromatic Carbons: The remaining aromatic carbons (C1, C3, C4, C6) will have shifts in the typical aromatic range of δ 110-140 ppm, with their exact positions determined by the combined electronic effects of the substituents. rsc.orgrsc.org

Benzylic Carbon (-CH₂OH): The carbon of the benzylic alcohol group typically resonates in the range of δ 60-65 ppm. rsc.org

Methoxy Carbon (-OCH₃): The methoxy carbon signal is characteristically found around δ 55-56 ppm. rsc.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | ~56 |

| -CH₂OH | ~61 |

| C5 (C-Br) | ~114 |

| C3, C4, C6 | ~112, 130, 131 |

| C1 | ~133 |

| C2 (C-OCH₃) | ~156 |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent aromatic protons, helping to confirm their relative positions on the ring. For instance, it would show a correlation between the C4-H and C3-H signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal at ~4.6 ppm to the carbon signal at ~61 ppm (-CH₂OH), the proton signal at ~3.8 ppm to the carbon at ~56 ppm (-OCH₃), and each aromatic proton signal to its corresponding aromatic carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. chemguide.co.uk The nominal molecular weight of this compound is 217.06 g/mol . sigmaaldrich.comcymitquimica.com

In the electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected. A key feature for bromine-containing compounds is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. miamioh.edu This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. libretexts.org Therefore, one would expect to see a pair of peaks at m/z 216 and 218.

Common fragmentation pathways for benzyl (B1604629) alcohols include dehydration and alpha-cleavage. libretexts.orgyoutube.com

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion would lead to a fragment ion at m/z 198/200.

Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the hydroxymethyl group can occur. Loss of the ·CH₂OH radical (31 Da) would result in a brominated methoxybenzene cation at m/z 185/187.

Loss of Bromine: Fragmentation can also involve the loss of the bromine radical (79/81 Da), leading to a fragment at m/z 137.

Loss of Methoxy Group: Loss of a methoxy radical (·OCH₃, 31 Da) could also occur, though it is often less favorable than other pathways.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (⁷⁹Br/⁸¹Br) | Identity | Fragmentation Pathway |

| 216/218 | [M]⁺ (Molecular Ion) | Ionization |

| 198/200 | [M - H₂O]⁺ | Dehydration |

| 185/187 | [M - CH₂OH]⁺ | Alpha-Cleavage |

| 137 | [M - Br - H₂O]⁺ | Loss of Br radical and H₂O |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound. For this compound (C₈H₉BrO₂), HRMS would distinguish its exact mass from other potential compounds having the same nominal mass. The theoretical monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O), can be precisely confirmed, validating the molecular formula.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of laser light (Raman) corresponds to the vibrations of specific functional groups. chemicalbook.com

The IR spectrum of this compound would display characteristic absorption bands: nist.govnist.gov

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration. chemicalbook.com

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the -CH₂- and -OCH₃ groups are observed as stronger bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretch (Aromatic): Medium to weak absorptions from the carbon-carbon stretching within the benzene ring occur in the 1450-1600 cm⁻¹ region.

C-O Stretch (Ether and Alcohol): A strong, distinct band for the aryl-alkyl ether C-O asymmetric stretch is expected around 1240-1260 cm⁻¹. The C-O stretch of the primary alcohol will appear as another strong band around 1030-1050 cm⁻¹.

C-Br Stretch: The vibration associated with the carbon-bromine bond typically appears as a weak to medium band in the fingerprint region, usually between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C backbone, which are often weak in the IR spectrum.

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3200-3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3010-3100 | Medium-Weak |

| C-H Stretch | Aliphatic (-CH₂-, -CH₃) | 2850-2960 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Weak |

| C-O Stretch | Aryl-Alkyl Ether | 1240-1260 | Strong |

| C-O Stretch | Primary Alcohol | 1030-1050 | Strong |

| C-Br Stretch | Bromo-Aromatic | 500-600 | Medium-Weak |

X-ray Crystallography for Solid-State Structural Determination

As of now, there are no publicly accessible research articles or database entries that provide single-crystal X-ray diffraction data for this compound. While crystallographic studies have been conducted on derivatives, such as Schiff bases formed from its corresponding aldehyde (5-bromo-2-methoxybenzaldehyde), this information does not directly describe the crystal packing, molecular geometry, and intermolecular interactions of the parent alcohol.

Therefore, crucial crystallographic parameters for this compound, including its crystal system, space group, unit cell dimensions, and precise bond lengths and angles in the solid state, remain undetermined. The acquisition of such data would be invaluable for understanding its solid-state conformation and the influence of the bromo and methoxy substituents on the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Similarly, a detailed experimental UV-Vis spectrum for this compound, complete with assigned electronic transitions, absorption maxima (λmax), and molar absorptivity (ε) values, is not available in the reviewed literature.

UV-Vis spectroscopy is a fundamental technique used to probe the electronic structure of molecules. For an aromatic compound like this compound, one would expect to observe absorption bands corresponding to π → π* transitions within the benzene ring. The positions and intensities of these bands would be influenced by the electronic effects of the bromine, methoxy, and hydroxymethyl substituents. A thorough analysis would provide insight into the molecule's chromophoric system and how these functional groups modulate the energy of its electronic transitions. Without experimental data, a discussion of its specific UV-Vis absorption properties and the nature of its electronic transitions remains speculative.

Further experimental investigation is required to fully characterize the spectroscopic and structural properties of this compound.

Computational and Theoretical Chemistry Investigations of 5 Bromo 2 Methoxybenzyl Alcohol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency, making it ideal for investigating molecules of this size. DFT calculations would form the basis for understanding the geometry, vibrational modes, and electronic properties of 5-Bromo-2-methoxybenzyl alcohol.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

While specific, experimentally validated computational data for this compound is not extensively available in peer-reviewed literature, a typical output for its optimized geometry would be presented as follows:

| Parameter | Atom Pair/Trio/Quartet | Calculated Value (Hypothetical) |

|---|---|---|

| Bond Length (Å) | C1-Br | 1.910 |

| Bond Length (Å) | C4-O1 | 1.365 |

| Bond Length (Å) | C5-C7 | 1.510 |

| Bond Angle (°) | C2-C1-Br | 119.5 |

| Bond Angle (°) | C5-C7-O2 | 112.0 |

| Dihedral Angle (°) | C4-C5-C7-O2 | -125.0 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of a C-H bond, the bending of a C-O-H angle, or the vibration of the entire benzene (B151609) ring.

By correlating these calculated frequencies with experimental IR and Raman data, a detailed assignment of the spectral bands can be achieved. This analysis is crucial for confirming the molecule's structure and understanding the vibrational characteristics associated with its functional groups (e.g., the -OH stretch of the alcohol, the C-O stretch of the methoxy (B1213986) group, and vibrations of the substituted benzene ring).

A hypothetical table correlating calculated and experimental vibrational frequencies is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Hypothetical) | Experimental Frequency (cm⁻¹) (Hypothetical) | Assignment |

|---|---|---|---|

| ν1 | 3650 | 3635 | O-H stretch (alcohol) |

| ν2 | 3080 | 3075 | C-H stretch (aromatic) |

| ν3 | 2950 | 2945 | C-H stretch (methyl) |

| ν4 | 1480 | 1478 | C-C stretch (aromatic ring) |

| ν5 | 1250 | 1248 | C-O stretch (methoxy) |

| ν6 | 550 | 545 | C-Br stretch |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Analysis of the electronic structure provides deep insights into a molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile.

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily polarized and more reactive.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across the molecule. It maps regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the alcohol and methoxy groups and the bromine atom, while positive potential would be concentrated around the hydroxyl hydrogen.

| Parameter | Calculated Value (Hypothetical) |

|---|---|

| HOMO Energy (eV) | -6.50 |

| LUMO Energy (eV) | -1.25 |

| HOMO-LUMO Gap (eV) | 5.25 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. This method provides quantitative information about bonding interactions, charge distribution, and intramolecular stabilization.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the energies of electronic excited states, which correspond to the absorption of photons in the ultraviolet-visible (UV-Vis) spectrum.

TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength (a measure of the transition probability) for the lowest-energy electronic transitions. This analysis would identify the nature of these transitions, typically involving the promotion of an electron from a π orbital of the benzene ring to an anti-bonding π* orbital. Such theoretical predictions are invaluable for interpreting experimental UV-Vis spectra.

Molecular Dynamics (MD) Simulations and Intermolecular Interactions

While DFT calculations focus on a single, static molecule (often implicitly in the gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, including its interactions with other molecules in a condensed phase (e.g., in a solvent or a crystal).

An MD simulation of this compound would involve placing the molecule in a simulation box, often surrounded by solvent molecules, and then solving Newton's equations of motion for every atom over a series of small time steps. This generates a trajectory that reveals how the molecule moves, vibrates, and rotates. Most importantly, MD simulations can characterize the intermolecular interactions, such as hydrogen bonding (between the alcohol group of one molecule and an oxygen or bromine atom of another) and van der Waals forces, which govern the compound's bulk properties like melting point and solubility.

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining a range of parameters that describe the electronic characteristics and reactivity of a molecule. These descriptors are derived from the molecule's electronic structure and can predict its behavior in chemical reactions.

A theoretical investigation of a structurally related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, using DFT at the B3LYP/6-311++G(d,p) level of theory, provides a framework for understanding the quantum chemical parameters of this compound. The following table presents a representative set of such parameters that would be calculated in a similar study.

| Parameter | Symbol | Significance | Illustrative Value |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the electron-donating ability of the molecule. Higher values suggest a greater propensity to donate electrons to an acceptor. | -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the electron-accepting ability of the molecule. Lower values suggest a greater propensity to accept electrons from a donor. | -1.2 eV |

| HOMO-LUMO Energy Gap | ΔE | A measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. | 5.3 eV |

| Ionization Potential | IP | The energy required to remove an electron from the molecule. Approximated as -EHOMO. | 6.5 eV |

| Electron Affinity | EA | The energy released when an electron is added to the molecule. Approximated as -ELUMO. | 1.2 eV |

| Global Hardness | η | Measures the resistance of the molecule to a change in its electron distribution. Calculated as (IP - EA) / 2. | 2.65 eV |

| Global Softness | S | The reciprocal of global hardness, indicating the molecule's polarizability. | 0.38 eV-1 |

| Electronegativity | χ | The ability of the molecule to attract electrons. Calculated as (IP + EA) / 2. | 3.85 eV |

| Electrophilicity Index | ω | A measure of the energy lowering of a molecule when it accepts electrons. Calculated as χ2 / (2η). | 2.80 eV |

| Dipole Moment | μ | Indicates the overall polarity of the molecule arising from its charge distribution. | 2.5 D |

The analysis of these parameters for this compound would reveal its electronic behavior. The HOMO is likely to be localized on the electron-rich methoxy-substituted benzene ring, indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO distribution would highlight the areas most favorable for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a significant gap would suggest high stability.

The molecular electrostatic potential (MEP) surface is another valuable tool derived from computational calculations. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution of the molecule. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the methoxy and alcohol groups, indicating their suitability for electrophilic attack or hydrogen bonding. The regions around the hydrogen atoms would exhibit a positive potential (blue regions).

Theoretical Studies on Reaction Mechanisms and Pathways involving this compound

Theoretical studies can elucidate the detailed mechanisms of chemical reactions, including the structures of transition states and intermediates, as well as the associated energy barriers. For this compound, several reaction pathways are of interest.

Electrophilic Aromatic Substitution:

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. Theoretical analyses of the bromination of anisole (methoxybenzene) have shown that the methoxy group is a strong ortho-, para-director. libretexts.orgrsc.orgresearchgate.net This is due to the stabilization of the arenium ion intermediate through resonance, where the lone pairs on the oxygen atom can delocalize the positive charge. In the case of this compound, the methoxy group at position 2 and the bromine at position 5 will influence the regioselectivity of further substitution. The methoxy group directs ortho and para, while the bromine atom is a deactivating but ortho-, para-directing group. Computational studies would be able to predict the most likely position for electrophilic attack by calculating the activation energies for the formation of the different possible arenium ions.

Nucleophilic Substitution:

The bromine atom on the aromatic ring could potentially be displaced via a nucleophilic aromatic substitution (SNAr) reaction. However, SNAr reactions typically require strong electron-withdrawing groups ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. In this compound, the methoxy group is electron-donating, which would disfavor a classical SNAr mechanism. Theoretical studies on related bromo-aromatic compounds could help to determine the feasibility and energetics of such a reaction under various conditions. semanticscholar.orgnih.govacs.org

Oxidation of the Benzyl (B1604629) Alcohol:

Emerging Research Frontiers and Future Perspectives

Integration of 5-Bromo-2-methoxybenzyl alcohol in Supramolecular Chemistry